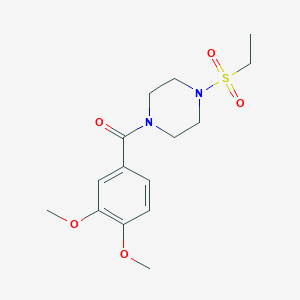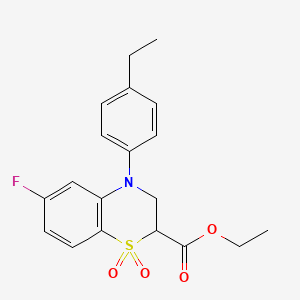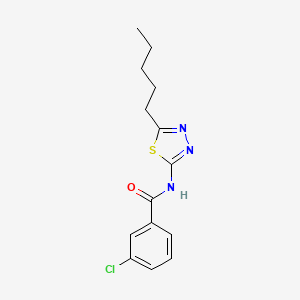
1-(3,4-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and an ethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine typically involves multiple steps. One common method includes the acylation of piperazine with 3,4-dimethoxybenzoyl chloride, followed by the introduction of the ethanesulfonyl group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and safety of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine involves its interaction with specific molecular targets. The benzoyl and sulfonyl groups can interact with enzymes or receptors, altering their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperazine: Lacks the ethanesulfonyl group, which may affect its reactivity and applications.
4-(Ethanesulfonyl)piperazine: Lacks the benzoyl group, which can influence its binding properties and biological activity.
Uniqueness
1-(3,4-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine is unique due to the presence of both the benzoyl and sulfonyl groups. This combination can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H22N2O5S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O5S/c1-4-23(19,20)17-9-7-16(8-10-17)15(18)12-5-6-13(21-2)14(11-12)22-3/h5-6,11H,4,7-10H2,1-3H3 |
Clé InChI |
RUDGXRNXTNSQFT-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15154843.png)
![Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B15154846.png)


![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154872.png)


![3-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15154890.png)
![N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15154897.png)
![3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B15154904.png)


![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15154938.png)
![4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B15154946.png)
